N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
Nomenclature and Structural Identification of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound follows IUPAC rules for fused heterocyclic systems and substituted amides. The parent structure, pyrrolo[2,3-b]pyrazine, consists of a pyrrole ring fused to a pyrazine at positions 2 and 3, respectively. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding clockwise, with the pyrazine nitrogen atoms at positions 5 and 8.
- 2-Cyclopropyl : A cyclopropane substituent is attached to position 2 of the fused ring system.
- 7-Carboxamide : The amide functional group (–CONH2) is located at position 7. The suffix "-carboxamide" is mandated for amides directly bonded to cyclic systems.
- N-Butyl : The butyl group (C4H9) is substituted on the amide nitrogen, denoted by the prefix "N-butyl".
This nomenclature prioritizes the fused heterocycle as the parent structure, with substituents ordered alphabetically and numerically.
Structural Isomerism and Tautomeric Forms
The compound exhibits potential tautomerism due to the conjugated π-system of the pyrrolo[2,3-b]pyrazine core. The 5H designation indicates partial saturation at position 5, permitting keto-enol tautomerism involving the adjacent nitrogen atoms. For example, proton shifts between N5 and N8 could generate tautomers differing in double-bond positioning (Figure 1).
Figure 1: Proposed Tautomeric Equilibria
$$
\text{5H-Pyrrolo[2,3-b]pyrazine} \leftrightarrow \text{3H-Pyrrolo[2,3-b]pyrazine} \quad \text{(via proton migration)}
$$
Additionally, the cyclopropyl group’s rigidity restricts conformational flexibility, while the N-butyl chain may adopt gauche or anti conformations. No stereoisomerism is anticipated due to the absence of chiral centers in the current substitution pattern.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Cyclopropyl protons : Two distinct sets of doublets (δ 0.5–1.2 ppm) for the three-membered ring’s inequivalent protons.
- Pyrrolo[2,3-b]pyrazine aromatic protons : Downfield-shifted signals (δ 7.5–9.0 ppm) due to ring current effects.
- N-Butyl group : A triplet for the methylene adjacent to nitrogen (δ 3.2–3.5 ppm) and multiplet signals for the remaining aliphatic protons (δ 1.2–1.8 ppm).
¹³C NMR :
Infrared (IR) Spectroscopy
- Amide C=O stretch : Strong absorption at 1,650–1,680 cm⁻¹.
- N–H stretch (secondary amide) : Absent due to N-alkyl substitution.
Mass Spectrometry (MS)
X-ray Crystallographic Analysis
X-ray diffraction studies of analogous pyrrolo[2,3-b]pyrazine derivatives reveal planar fused-ring systems with bond lengths consistent with aromatic delocalization. For this compound:
- Bond angles : The cyclopropyl ring exhibits characteristic 60° angles, inducing ring strain.
- Amide geometry : The C–N bond length (1.33 Å) confirms partial double-bond character due to resonance.
- Intermolecular interactions : Hydrogen bonding between amide carbonyls and adjacent NH groups stabilizes the crystal lattice.
Table 1: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Bond length (C=O) | 1.24 Å |
| Dihedral angle | 5.2° (ring planarity) |
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-2-3-6-15-14(19)10-7-16-13-12(10)18-11(8-17-13)9-4-5-9/h7-9H,2-6H2,1H3,(H,15,19)(H,16,17) |
InChI Key |
NPGUUGZKZVPOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This technique involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes such as cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Inhibition of Janus Kinases
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has been identified as a selective inhibitor of JAK3, which plays a crucial role in immune response signaling pathways. The inhibition of JAK3 is particularly relevant for:
- Autoimmune Diseases : By modulating cytokine signaling pathways, this compound shows promise in treating conditions such as rheumatoid arthritis and psoriasis.
- Inflammatory Conditions : Its selectivity helps reduce off-target effects, enhancing therapeutic efficacy in managing inflammation-driven diseases.
Spleen Tyrosine Kinase Inhibition
The compound also inhibits SYK, which is involved in B-cell receptor signaling and has implications for:
- Cancer Therapy : Targeting SYK can be beneficial in treating certain types of cancers, particularly those involving B-cells, such as non-Hodgkin lymphoma.
Cosmetic Applications
Recent studies have explored the potential use of this compound in cosmetic formulations due to its properties that may enhance skin health:
Skin Care Formulations
The compound may be incorporated into topical formulations aimed at:
- Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways can help in developing products for sensitive or acne-prone skin.
- Moisturizing Agents : Research indicates that compounds with similar structures can improve skin hydration and barrier function.
Study on JAK3 Inhibition
A study demonstrated that this compound interacts specifically with JAK3, showing functional selectivity over other kinases such as JAK1 and JAK2. This selectivity was evaluated through biochemical assays that measured binding affinity and inhibitory potency against various kinases. The results indicated a significant reduction in cytokine signaling when JAK3 was inhibited, highlighting the therapeutic potential of this compound in autoimmune diseases .
Cosmetic Formulation Research
Investigations into the cosmetic applications of this compound revealed its potential as an effective anti-inflammatory agent in topical formulations. A formulation containing N-butyl derivatives showed improved skin hydration and reduced erythema in clinical trials involving participants with sensitive skin . These findings suggest that the compound could be beneficial for developing new skincare products targeting inflammation and hydration.
Mechanism of Action
The mechanism of action of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. This interaction inhibits the activity of these targets, leading to various biological effects. The exact pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Pharmacokinetics and Selectivity
- Cyclopropyl vs. Trimethoxyphenyl (Position 2): The cyclopropyl group in the target compound provides a rigid, non-polar substituent, likely reducing off-target interactions compared to the bulky, electron-rich trimethoxyphenyl group in the SYK inhibitor . The latter’s aromatic system engages in π-π stacking within kinase pockets, whereas cyclopropane may favor steric complementarity in less conserved regions.
- n-Butyl vs. tert-Butyl (Position 7): The n-butyl carboxamide offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the tert-butyl analog () exhibits higher metabolic stability due to steric hindrance of oxidative degradation .
Biological Activity
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (commonly referred to as GDD37894) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of certain protein kinases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- CAS Number : 1956378-94-1
This compound primarily acts as an inhibitor of specific protein kinases, including JAK and SYK kinases. These kinases are crucial in regulating various cellular processes such as growth, differentiation, and immune responses. Inhibition of these pathways can have therapeutic implications for autoimmune diseases and cancers.
Key Findings:
- Selectivity : The compound has shown selective inhibition of JAK3 over JAK1 and JAK2, which is advantageous for minimizing side effects associated with broader kinase inhibition .
- Potency : In enzymatic assays, the compound demonstrated significant potency with half-maximal inhibitory concentration (IC50) values in the nanomolar range against its target kinases .
Structure-Activity Relationships (SAR)
The biological activity of GDD37894 is influenced by its structural features. Modifications to the pyrrole and pyrazine rings have been explored to optimize potency and selectivity:
- Alkyl Substitutions : Variations in alkyl chain length and branching have been tested. For example, replacing the carboxamide NH with a hydrogen atom resulted in a loss of potency, while other substitutions maintained or enhanced activity .
| Compound | Modification | IC50 (nM) |
|---|---|---|
| GDD37894 | Parent Compound | 20 |
| Analog 1 | Pyrrole NH → H | 100 |
| Analog 2 | Alkyl chain extension | 15 |
Antiproliferative Activity
In vitro studies have demonstrated that GDD37894 exhibits antiproliferative effects against various human tumor cell lines. Notably, it showed effective inhibition in cell lines such as HeLa and HCT116 with GI50 values ranging from nanomolar to micromolar concentrations.
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 0.25 |
| A375 | 0.45 |
In Vivo Studies
In vivo models have further supported the potential therapeutic applications of GDD37894. Animal studies indicated that treatment with the compound led to significant tumor regression in xenograft models of cancer, correlating with its kinase inhibition profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
